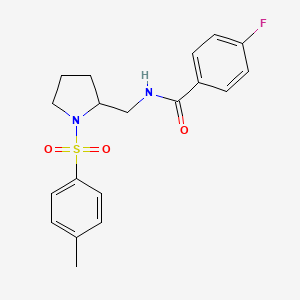
4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of 4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is characterized by a pyrrolidine ring, a benzamide group, and a fluorine atom. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .科学的研究の応用
Chemical Synthesis and Characterization
A study on the synthesis and characterization of a structurally related compound showcases the importance of such chemicals in exploring new materials and understanding their molecular structures through various analytical techniques, including NMR, IR, MS, and X-ray crystallography (Deng et al., 2014). This research underscores the relevance of 4-Fluoro-N-((1-Tosylpyrrolidin-2-yl)methyl)benzamide in material science and chemical engineering, potentially contributing to the development of new materials with specific properties.
Neuroimaging and Diagnostic Applications
Compounds with structural similarities have been utilized in neuroimaging studies, particularly in the context of Alzheimer's disease, highlighting their role in developing diagnostic tools and understanding disease pathogenesis. A study used a related compound as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's patients' brains, demonstrating significant decreases correlated with the severity of clinical symptoms (V. Kepe et al., 2006). This application suggests that 4-Fluoro-N-((1-Tosylpyrrolidin-2-yl)methyl)benzamide could be valuable in developing novel neuroimaging agents for diagnosing and studying neurological conditions.
Development of Fluorinated Heterocycles
Research into the synthesis of fluorinated heterocycles through reactions involving similar compounds highlights the importance of fluorine-containing molecules in pharmaceutical and agrochemical industries. A study reported the diverse synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, emphasizing the role of such compounds in synthesizing novel molecules with potential therapeutic applications (Jia-Qiang Wu et al., 2017). This suggests that 4-Fluoro-N-((1-Tosylpyrrolidin-2-yl)methyl)benzamide could be explored for its potential in synthesizing new fluorinated molecules with specific biological activities.
Antineoplastic Applications
The metabolic study of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals the complex metabolic pathways involving similar compounds, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This comprehensive metabolic profiling provides insights into the drug's pharmacokinetics and biotransformation, crucial for drug development and therapeutic monitoring (Aishen Gong et al., 2010). The relevance of 4-Fluoro-N-((1-Tosylpyrrolidin-2-yl)methyl)benzamide in this context could be in investigating its metabolic profile and potential antineoplastic properties.
将来の方向性
特性
IUPAC Name |
4-fluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-4-10-18(11-5-14)26(24,25)22-12-2-3-17(22)13-21-19(23)15-6-8-16(20)9-7-15/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNUEDLJVSSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)
![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)
![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)

![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)
![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)


![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)
![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)